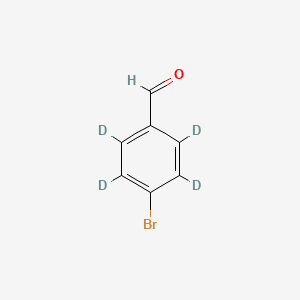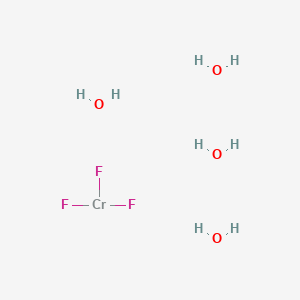
CID 11041854
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C₅H₅Mn(CO)₃ . It is a yellow crystalline solid that is soluble in organic solvents. This compound is notable for its use in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadienylmanganese(I) tricarbonyl can be synthesized through the reaction of manganese carbonyl with cyclopentadiene. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
Mn2(CO)10+2C5H6→2C5H5Mn(CO)3+4CO
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of cyclopentadienylmanganese(I) tricarbonyl involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form manganese hydrides.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out under inert conditions.
Major Products
Oxidation: Manganese oxides.
Reduction: Manganese hydrides.
Substitution: Various substituted cyclopentadienylmanganese complexes.
Scientific Research Applications
Cyclopentadienylmanganese(I) tricarbonyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentadienylmanganese(I) tricarbonyl involves its ability to coordinate with various substrates through its manganese center. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands. This property makes it a versatile catalyst in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methylcyclopentadienyl manganese tricarbonyl: Similar in structure but with a methyl group attached to the cyclopentadienyl ring.
Cyclopentadienylmolybdenum(II) tricarbonyl: Contains molybdenum instead of manganese.
Cyclopentadienylcobalt dicarbonyl: Contains cobalt and has two carbonyl ligands.
Uniqueness
Cyclopentadienylmanganese(I) tricarbonyl is unique due to its specific reactivity and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H5MnO3 |
|---|---|
Molecular Weight |
204.06 g/mol |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;; |
InChI Key |
CZPHEHHRMHXAIK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)







![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





